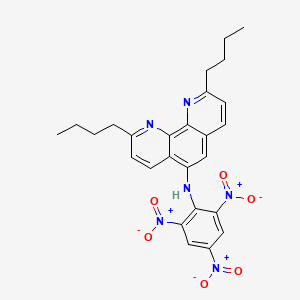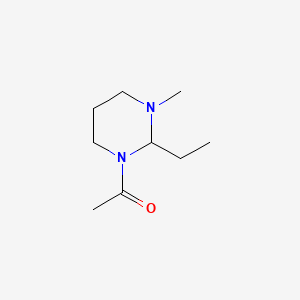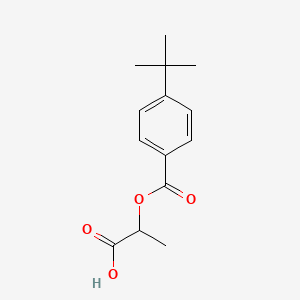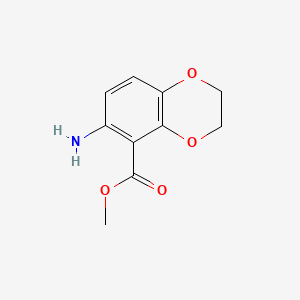
2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE is a complex organic compound known for its unique chemical properties and applications. It is often used in various scientific research fields, particularly in the determination of lithium ions . The compound’s structure includes a phenanthroline core with dibutyl and picrylamino substituents, contributing to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro groups in the picrylamino moiety.
Substitution: The phenanthroline core allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s ability to bind with metal ions makes it useful in studying metalloproteins and enzyme activities.
Medicine: Research explores its potential in drug development, particularly in targeting metal-dependent biological processes.
Mécanisme D'action
The mechanism by which 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE exerts its effects involves its ability to chelate metal ions. The phenanthroline core provides a binding site for metal ions, while the dibutyl and picrylamino groups enhance its solubility and stability. This chelation process is essential in various analytical and biological applications, where the compound can selectively bind and detect specific metal ions .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: A simpler analog without the dibutyl and picrylamino groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of butyl groups.
5-Nitro-1,10-phenanthroline: Contains a nitro group instead of the picrylamino moiety.
Uniqueness: 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE stands out due to its specific substituents, which enhance its binding affinity and selectivity for metal ions. These properties make it particularly valuable in applications requiring precise metal ion detection and analysis .
Propriétés
IUPAC Name |
2,9-dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O6/c1-3-5-7-17-10-9-16-13-21(20-12-11-18(8-6-4-2)28-25(20)24(16)27-17)29-26-22(31(35)36)14-19(30(33)34)15-23(26)32(37)38/h9-15,29H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZOEBAPYXQPTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C3C(=C(C=C2C=C1)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC(=N3)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693725 |
Source


|
| Record name | 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173929-82-3 |
Source


|
| Record name | 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide](/img/structure/B574157.png)


![Ethanone, 1-[4-(1-methylethenyl)-1-cyclopenten-1-yl]-, (R)- (9CI)](/img/new.no-structure.jpg)
![2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol](/img/structure/B574167.png)



![1,2-Dihydrocyclobuta[b]quinoxaline](/img/structure/B574172.png)

